Heparin-Dependent Aggregation vs. PHF6 Core
The tau298–317 peptide (which contains the 298–312 sequence as its core) demonstrates minimal aggregation in physiological buffer alone, but exhibits robust heparin-induced fibrillization with quantitative kinetic parameters. This contrasts with the shorter PHF6 hexapeptide (306VQIVYK311), which undergoes spontaneous self-aggregation in the absence of cofactors [1]. Under conditions of 12.5 μM tau298–317 peptide and 1.5 μM heparin, a strong ThT fluorescence signal develops with a measurable lag time and apparent rate constant (Kapp) that scales with peptide concentration [2].
| Evidence Dimension | Heparin-Dependent Aggregation Kinetics |
|---|---|
| Target Compound Data | tau298–317 (12.5 μM) + 1.5 μM heparin: robust ThT fluorescence increase with quantifiable lag time and Kapp; aggregation completely suppressed by 300 mM NaCl [2] |
| Comparator Or Baseline | PHF6 hexapeptide (306-311): self-aggregates spontaneously in aqueous buffer without heparin requirement [1] |
| Quantified Difference | tau298–317 exhibits near-zero aggregation in absence of heparin; PHF6 aggregates autonomously (qualitative difference in cofactor dependence); salt sensitivity differs: tau298–317 aggregation is completely suppressed at 300 mM NaCl, whereas PHF6 aggregation is less sensitive to ionic strength [1][2] |
| Conditions | Thioflavin T (ThT) fluorescence assay; 50 mM phosphate buffer, pH 7.4; 1.5 μM heparin; 12.5 μM peptide; 300 mM NaCl for salt inhibition [2] |
Why This Matters
Researchers requiring a cofactor-dependent aggregation model that more closely mimics physiological tau fibrillization conditions should select tau298–312 over PHF6, which aggregates non-specifically and may yield false-positive inhibitor screening results.
- [1] von Bergen, M., Friedhoff, P., Biernat, J., Heberle, J., Mandelkow, E. M., & Mandelkow, E. (2000). Assembly of τ protein into Alzheimer paired helical filaments depends on a local sequence motif (306VQIVYK311) forming β structure. Proceedings of the National Academy of Sciences, 97(10), 5129-5134. View Source
- [2] Electrostatic interaction promotes aggregation of novel tau fragment. (2023). Poster Board #2920, ACS Spring 2023. View Source
